molecular formula C20H20FN3O B5496879 7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide

7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide

Cat. No. B5496879
M. Wt: 337.4 g/mol
InChI Key: VHORHPKAORUKAD-UHFFFAOYSA-N
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Description

“7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” is a chemical compound that belongs to the class of quinolines . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has versatile applications in the fields of industrial and synthetic organic chemistry and plays a major role in medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of many studies due to their pharmaceutical and biological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of quinoline derivatives, including “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo a wide range of chemical reactions. These include various types of condensation, substitution, and redox reactions, among others . The specific reactions that “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” can undergo would depend on various factors such as the reaction conditions and the presence of other functional groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” would depend on its molecular structure. Some general properties of quinoline derivatives include their aromaticity, planarity, and the presence of polar functional groups . These properties can influence the compound’s solubility, reactivity, and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of quinoline derivatives in biological systems is diverse and can involve various types of biochemical interactions . Some quinoline derivatives have been found to have antimicrobial, antifungal, antiviral, and anticancer activities . The specific mechanism of action of “7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide” would need to be determined through further pharmacological studies.

Safety and Hazards

The safety and hazards associated with the handling and use of quinoline derivatives would depend on their specific physical and chemical properties. Some quinoline derivatives may be harmful if inhaled, swallowed, or absorbed through the skin . They may also cause irritation to the eyes, mucous membranes, and upper respiratory tract . It is always important to use appropriate safety measures when handling chemical substances.

Future Directions

The future directions in the research and development of quinoline derivatives could involve the synthesis of new derivatives with improved pharmacological properties . This could include the development of derivatives with greater potency, selectivity, and safety profile. Additionally, research could also focus on improving the synthetic methods for quinoline derivatives to make them more efficient and environmentally friendly .

properties

IUPAC Name

7-fluoro-N,2-dimethyl-N-(1-pyridin-2-ylpropan-2-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-13-10-18(17-8-7-15(21)12-19(17)23-13)20(25)24(3)14(2)11-16-6-4-5-9-22-16/h4-10,12,14H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHORHPKAORUKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)C(C)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-N,2-dimethyl-N-(1-methyl-2-pyridin-2-ylethyl)quinoline-4-carboxamide

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